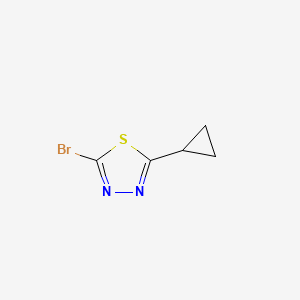

2-Bromo-5-cyclopropyl-1,3,4-thiadiazole

Vue d'ensemble

Description

2-Bromo-5-cyclopropyl-1,3,4-thiadiazole is a useful research compound. Its molecular formula is C5H5BrN2S and its molecular weight is 205.08 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Activité anticancéreuse

2-Bromo-5-cyclopropyl-1,3,4-thiadiazole: les dérivés ont été étudiés pour leur potentiel en tant qu'agents anticancéreux. Le cycle thiadiazole est un bioisostère de la pyrimidine, qui fait partie de trois bases nucléiques, permettant à ces dérivés de perturber les processus de réplication de l'ADN. Cette perturbation peut inhiber la réplication des cellules cancéreuses, ce qui en fait une voie prometteuse pour le développement de médicaments anticancéreux .

Propriétés antimicrobiennes et antifongiques

Les dérivés du thiadiazole présentent des activités antimicrobiennes et antifongiques significatives. Ces propriétés les rendent précieux dans le développement de nouveaux traitements contre les infections bactériennes et fongiques. La modification structurelle de dérivés connus avec une activité documentée est une méthode courante pour découvrir de nouveaux composés avec une efficacité accrue .

Activité antituberculeuse

La lutte contre la tuberculose (TB) a conduit les chercheurs à explorer les dérivés du thiadiazole en tant qu'agents antituberculeux potentiels. Leur capacité à interférer avec la réplication des cellules bactériennes en fait des candidats appropriés pour le développement de médicaments contre la tuberculose .

Applications antivirales

La similitude structurelle du thiadiazole avec les bases nucléiques confère également à ces composés des capacités antivirales. Ils peuvent potentiellement inhiber la réplication virale en interférant avec la synthèse des acides nucléiques, offrant une voie pour la création de nouveaux médicaments antiviraux .

Inhibition de l'anhydrase carbonique

This compound: a été étudié pour son rôle d'inhibiteur de l'anhydrase carbonique. Cette activité est cruciale dans le traitement de maladies comme le glaucome, l'épilepsie et le mal des montagnes, ainsi que dans la gestion de la rétention d'eau .

Effets anti-inflammatoires et analgésiques

Ces dérivés ont montré un potentiel dans le traitement de l'inflammation et de la douleur. En modulant la réponse inflammatoire de l'organisme, ils peuvent être utilisés pour développer de nouveaux médicaments anti-inflammatoires et analgésiques .

Mécanisme D'action

Target of Action

It’s worth noting that thiadiazole derivatives have been found to interact with a variety of biological targets, including enzymes and receptors

Mode of Action

Thiadiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . More research is needed to elucidate the specific interactions and changes caused by this compound.

Biochemical Pathways

Thiadiazole derivatives have been found to affect a variety of biochemical pathways, often leading to downstream effects such as changes in cellular processes

Result of Action

Thiadiazole derivatives have been found to have a variety of biological activities, suggesting that they may have diverse molecular and cellular effects

Analyse Biochimique

Biochemical Properties

2-Bromo-5-cyclopropyl-1,3,4-thiadiazole plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. This compound has been shown to interact with various enzymes, including cyclin-dependent kinases (CDKs) and other regulatory proteins. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the enzymes, leading to changes in biochemical pathways and cellular processes .

Cellular Effects

The effects of this compound on cellular processes are profound and multifaceted. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes. Additionally, this compound can affect cellular metabolism by inhibiting key metabolic enzymes, leading to changes in energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the inhibition of specific enzymes, such as CDKs, by binding to their active sites. This binding can prevent the enzymes from interacting with their natural substrates, thereby inhibiting their activity. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or reactive chemicals. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are often dose-dependent and can be mitigated by optimizing the dosage regimen .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with metabolic enzymes. This compound can inhibit enzymes involved in the metabolism of nucleotides, amino acids, and lipids, leading to changes in metabolic flux and metabolite levels. Additionally, this compound can affect the activity of cofactors such as NADH and FADH2, further influencing metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, allowing it to accumulate in target tissues. Additionally, this compound can bind to plasma proteins, which can influence its distribution and bioavailability .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of this compound can affect its interactions with biomolecules and its overall efficacy in modulating cellular processes .

Propriétés

IUPAC Name |

2-bromo-5-cyclopropyl-1,3,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2S/c6-5-8-7-4(9-5)3-1-2-3/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOJLUEJDUYUPCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=C(S2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914206-51-2 | |

| Record name | 2-bromo-5-cyclopropyl-1,3,4-thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Butan-2-yl)({[3-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B1519408.png)

![1-[(2-Cyanophenyl)methyl]pyrrolidine-2-carboxamide](/img/structure/B1519409.png)

![Ethyl 3-{[(1-ethylpyrrolidin-2-yl)methyl]amino}propanoate](/img/structure/B1519419.png)

![2-{[(1-ethylpyrrolidin-2-yl)methyl]amino}-N,N-dimethylacetamide](/img/structure/B1519422.png)

![3-Amino-2-{[2-(trifluoromethyl)phenyl]methyl}propan-1-ol](/img/structure/B1519423.png)

![Methyl 2-[(1-phenylpropyl)amino]acetate](/img/structure/B1519424.png)